Journal Name:Materials Today Chemistry
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Effect of core-shell structure of MgAl-CuO nanothermite coated with potassium perchlorate on the thermo-kinetic behavior of NC/DEGDN composite
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-07-14 , DOI: 10.1080/07370652.2023.2236620
ABSTRACTIn this study, a core-shell structure of MgAl-CuO nanothermite coated with ammonium perchlorate (KClO4@MgAl-CuO) has been successfully prepared by a solvent/non-solvent synthetic method, and its catalytic influence on the thermo-kinetic behavior of nitrated cellulose (NC)/diethylene glycol dinitrate (DEGDN) composite has been studied using differential scanning calorimetry (DSC) combined with three isoconversional kinetic models. Beforehand, scanning electron microscopy (SEM) and Fourier-transform infrared spectroscopy (FTIR) findings showed that the prepared KClO4@MgAl-CuO particles were uniformly distributed within the NC/DEGDN matrix. Moreover, the obtained DSC thermograms indicated that the thermolysis of the developed NC/DEGDN composite was shifted to a lower temperature after the incorporation of the coated nanothermite. Additionally, a significant decrease in the activation energy (from approximately 136 to 94 kJ/mol) was also observed, demonstrating that the presence of the KClO4@MgAl-CuO nanothermite catalyzed the decomposition of NC/DEGDN propellant. Therefore, this study could serve as a reference for future research on the coated metastable intermolecular composites and their effects on double-base propellants.
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Application of microfluidic technology on preparation of nano LLM-105
Materials Today Chemistry ( IF 0 ) Pub Date: 2022-07-01 , DOI: 10.1080/07370652.2022.2094033
ABSTRACTCurrent methods, including ball milling and spray drying, are subject to some restrictions in application for preparing nano 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), such as too large volume of dangerous goods, unstable temperature as well as discontinuous industrial production. In this study, continuous and safe preparation of nano-LLM-105 was achieved using microfluidic technology. Several influence factors had been studied on the particle size of LLM-105 including supersaturation, microreactor structure, solvent/non-solvent ratio, the total flow rate, reactor temperature, as well as the number of plates. Results showed that supersaturation of solution and structure of the microreactor played a critical role in the formation of nano-scale LLM-105. Further analysis on these nano-particles revealed its D50 was 124.95 nm with a spherical-like narrow shape through scanning electron microscopy and particle size distribution curve. X-ray diffraction results show that the crystal structure of nano-LLM-105 has not changed, and the differential scanning calorimeter test results show that nano-LLM-105 still maintains good thermal stability compared to raw-LLM-105. In short, this protocol provides a new route for continuous and safe preparation of nano-level LLM-105, which could be potentially applied to other nano-energetic materials, such as HMX and CL-20.
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Effect of thermite on the infrared radiation performance of Mg4Al3/PTFE/Viton agents
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-01-10 , DOI: 10.1080/07370652.2022.2162163
ABSTRACTTo improve the infrared radiation performance of the Mg4Al3/PTFE/Viton agents (MATV), three higher energy magnesium thermite, Mg-Fe2O3, Mg-MnO2 and Mg-MoO3, were selected and added to the MATV. Thermal analysis and X-ray diffraction were used to explore the agents’ reaction processes, and infrared thermography was used to examine their combustion radiation characteristics. The results demonstrate that the thermite reaction starts after the MATV reaction and the reaction region is in the aerobic zone. All three thermites can accelerate the burning rate of MATV, and the effect is Mg-Fe2O3> Mg-MoO3> Mg-MnO2. Mg-Fe2O3 increased the infrared radiation intensity of MATV agents by 43.5% in the 2 ~ 5.5 μm band and 45.1% in the 8 ~ 14 μm band at 40% content. The effect of Mg-MoO3 on radiation area enhancement is significant, with a 107% expansion of radiation area at 70% content. The addition of thermite improves the combustion performance and radiation performance of MATV, which offers good application prospects.
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Synthesis, characterization, and thermal decomposition kinetics of deuterated 1,3,5-triamino-2,4,6-trinitrobenzene
Materials Today Chemistry ( IF 0 ) Pub Date: 2022-08-03 , DOI: 10.1080/07370652.2022.2108164
ABSTRACTTATB and TATB-d6 were synthesized using phloroglucinol as raw material. Their molecular structure and micromorphology of them were well characterized by FTIR, NMR spectroscopy, XRD and FE-SEM. The thermal behaviors of these compounds were studied with TG-DSC, and the non-isothermal kinetic decomposition parameters of the two compounds were gained using the method of Friedman (FM). The apparent activation energy value of TATB-d6 was larger than that of TATB, which indicated the heat stabilization of deuterated TATB particles was improved. Finally, the thermal detonation critical temperatures of these two products were also calculated and discussed.
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The influence of diamond–graphite ratio on the calculation of detonation performance in VLWR
Materials Today Chemistry ( IF 0 ) Pub Date: 2022-07-15 , DOI: 10.1080/07370652.2022.2098416
ABSTRACTFor high negative oxygen balance explosives, the phase state of solid product carbon will affect the detonation performance parameters of CJ and energy release process. The description of the solid carbon by the Viral theory-based VLWR thermodynamic code only allows the selection of single-phase carbon, which does not correspond to the real physical situation. We set up a thermodynamic calculation model that gives the initial graphite/diamond ratio, and by validating the model with experimental data based on the additional graphite and RDX (C3H6O6N6) systems, we found that considering the graphitization process during isentropic expansion, the simulated data can match well with the experimental values, so the mixed-phase model we proposed can describe the more specific morphology of solid detonation product carbon. Also, based on this model, the effect of diamond/graphite ratio on the detonation performance of negative oxygen explosives TNT (C7H5O6N3), TATB (C6H6O6N6) and HNS(C14H6O12N6) was investigated, and the most probable diamond percentage was reverse calibrated by experimentally measured detonation performance parameters. The component and heat of detonation at the freeze temperature of 1500–1800 K were calculated at this ratio. Finally, the pressure P-volume V relationship for the isentropic expansion of TNT and HMX (C4H8O8N8) was calculated, the JWL equation of state (EOS) was fitted and the reduction of internal energy was calculated. The impact of the diamond/graphite ratio on the energy release of the isentropic expansion zone was investigated.
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Thermochemical release mechanisms and circumferential initiation affecting detonation in an aluminized explosive
Materials Today Chemistry ( IF 0 ) Pub Date: 2022-08-24 , DOI: 10.1080/07370652.2022.2094032
ABSTRACTA modified thermochemical energy term and γ-law extension are incorporated into the JWL equation of state for predicting PBXN-111 detonation behavior under self- and externally supported conditions. The modifications resolve previous speculations regarding the causes affecting non-scalability of the reaction zone and detonation velocity with respect to explosive diameter, and a problem encountered to quantify increased detonation power gain by circumferential initiation. The modifications accurately consider “static effects” of size and the additional hydrodynamic compression resulting from a consecutive 2-step shock jump during convergent front collapse, leading to an elevated von Neumann spike and Chapman-Jouguet state between which physical and chemical transformations take place affecting shock regeneration and detonation power release. Necessary modifications to the CYLEX test are recommended to ensure that wall expansions are measured under steady-state conditions.
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The influence of solvent selection on nitrocellulose-based, perchlorate-free red-and green-light illuminants
Materials Today Chemistry ( IF 0 ) Pub Date: 2022-08-14 , DOI: 10.1080/07370652.2022.2110175
ABSTRACTNitrocellulose (NC) has been used since the late 1800ʹs in numerous energetic formulations; however, the effect of processing agents (solvents, etc.) on performance has not been thoroughly detailed. For illuminate applications, this is critical as spectral purity and dominant wavelength must meet specifications. In this effort, six processing agents (water, ethanol (EtOH), isopropyl alcohol (IPA), ethyl acetate (EtAc), acetone, and tetrahydrofuran (THF)) are evaluated and the effect they have on the NC fibers and subsequent performance is detailed. XRD and FTIR analysis indicates that the choice of processing agent directly affects the molecular integrity of the NC fibers due to the inhibition of NO2 bonds as well as freeing of hydrogen bonds between polymer chains during solubilization. Time-step FTIR analysis indicated that the weak nitrate ester bond (RCH2-ONO2) is targeted when processed in tetrahydrofuran, ethyl acetate, or acetone, and if heavy solvent interaction occurs, can lead to the autocatalytic decomposition of NC, when heat treated at 110°C. Spectral performance is detrimentally impacted as a result of such interactions. While all six processing agents for red-light illuminant formulations met the military requirements (i.e., spectral purity and wavelength), only ethanol and isopropyl alcohol processed formulations met the military required wavelength of 540 ± 20 nm for green-light illuminants. The IPA processed formulations exhibited the best results with spectral purity values of 69.0% and 94.8% for green and red-light illuminants, respectively.
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Investigation on the surface reactions of Mg–Al alloy/Teflon/Viton in O2
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-06-27 , DOI: 10.1080/07370652.2023.2229316
ABSTRACTA comprehensive study on the surface morphologies and element distributions of Mg–Al alloy particles and Mg–Al alloy/Teflon/Viton composite (MATV) during oxidation was conducted via scanning electronic microscopy and energy-dispersive X-ray spectroscopy. The formations of the reaction products of MATV were further analyzed via X-ray diffraction. By the temperature of 600°C, a fluorination reaction between Teflon and the alloy underwent on the alloy surface, involving the reaction of the αMg prime phase at lower temperature. A MgF2–AlFx shell surrounding the alloy particle was also generated simultaneously. This shell could elevate the oxidation temperature from the melting point of the alloy to 600~859°C. Furthermore, this shell could also severely decrease the oxidation rate of the exceeded alloy with O2. As the slower oxidation of the homogeneous liquid alloy began at higher temperature, a different mechanistic reaction from that of the pure alloy underwent. MgO particles rather than MgO ridges on the pure alloy surface were generated.
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Manufacturing superfine AP by milling in a lab-scale resonant acoustic mixer (LabRAM)
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-06-02 , DOI: 10.1080/07370652.2023.2219686
ABSTRACTA common practice to deisgn composite propellants with high burning rates is to use several sizes of the oxidizer (e.g., ammonium perchlorate, AP) to increase the total amount of solids that can be packed into the composite propellant system. Small AP particles (≤15 μm) are difficult to obtain from commercial vendors due to restrictions derived from increased explosion hazards for superfine AP (SFAP). An in-house SFAP manufacturing process was devised herein using resonant acoustic mixing (RAM). A 90-μm AP feedstock was utilized to produce SFAP batches with average particle sizes of approximately 2 μm. Scanning electron microscopy (SEM) was used to characterize particle size distributions. Ballistic testing was conducted with an 80% SFAP composite propellant formulation was burned over a pressure range of 500 to 3,000 psi (3.45 to 20.68 MPa) and a burning rate of 1 in/s (25 mm/s) at 1,000 psi (6.89 MPa) was achieved without optimizing the propellant with additives.
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Multiple mesoscopic hotspot mechanisms model and its applications in drop impact hazard simulations
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-01-18 , DOI: 10.1080/07370652.2023.2168311
ABSTRACTDue to the complex stress state (shearing, compression, friction, etc.) of the charged polymer-bonded explosives (PBXs) under accidental drop impact loading, a physical model is needed to describe the hotspot formation and ignition responses to predict the safety of PBXs. A mechanical-thermal-chemical-coupled model incorporating microcrack and microvoid-related damage followed by ignition, which is predicted based on an innovative defect-related ignition criterion of effective inelastic work, is developed to evaluate PBX charge hazards under drop impact loading. The results show that (i) microcrack hotspots play a critical role in the total temperature under low-velocity (175 m/s) drop impact loading, microvoid hotspots become the dominant position owing to the timescale of the microvoid hotspot formation being shorter (~10 μs), (ii) the bulk temperature rise can be ignored for its insignificant contribution to the calculation of total temperature, and (iii) a defect-related criterion model is established which is suitable for determining threshold velocity for dropped PBX charge ignition occurrence. The simulated pressure and defect-related ignition response of PBXs are in good agreement with the tests performed by China Academy of Engineering Physics.
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